N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-(2-Methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide compound characterized by a 4-oxo-1,4-dihydropyridazine core substituted with a phenyl group at position 1 and a carboxamide moiety at position 2. Its structural analogs, however, have been explored for diverse pharmacological activities, including kinase inhibition and cytotoxicity, as seen in related studies .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-24-16-10-6-5-9-14(16)19-18(23)17-15(22)11-12-21(20-17)13-7-3-2-4-8-13/h2-12H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHYXCMZWOMYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridazine core which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.31 g/mol
Antimicrobial Activity
Research indicates that compounds similar to N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine derivatives exhibit notable antimicrobial properties. A study highlighted that modifications in the dihydropyridazine structure can enhance activity against various bacterial strains, suggesting that this compound may possess similar effects.
Anticancer Properties
Dihydropyridazine derivatives have been evaluated for their anticancer potential. For instance, a related compound demonstrated cytotoxic effects on cancer cell lines through the induction of apoptosis and cell cycle arrest. This suggests that this compound could be explored for its anticancer properties.
The mechanisms by which N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine exerts its biological effects are not fully elucidated but may involve:
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, contributing to their antimicrobial and anticancer activities.
- Apoptosis Induction : Evidence from related studies indicates that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways.
Study 1: Antimicrobial Activity Evaluation
A recent study assessed the antimicrobial efficacy of various dihydropyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased potency against resistant strains.
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 30 | E. coli |
| N-(2-methoxyphenyl)-4-oxo... | TBD | TBD |
Study 2: Anticancer Activity
In vitro testing on cancer cell lines revealed that a structurally similar dihydropyridazine derivative inhibited cell proliferation with an IC value of 25 µM after 48 hours.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 25 | Apoptosis induction |
| HeLa (Cervical) | 30 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, highlighting variations in substituents, synthesis yields, and physicochemical properties:
Key Observations:
These modifications are associated with kinase inhibitory activity, though specific data for the target compound are absent. The 3-chloro and 2,4-dimethoxy substituents in and introduce halogen and methoxy groups that may alter electron distribution and metabolic stability compared to the target compound’s 2-methoxy group.
Synthesis and Physical Properties: The target compound’s analogs in exhibit moderate synthesis yields (~39%) and distinct melting points, reflecting crystallinity differences due to substituent bulk.
Q & A
Q. What are the established synthetic routes and characterization methods for N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide?
Answer: The compound can be synthesized via multi-step condensation reactions, leveraging pyridazinone moieties as intermediates. For example, derivatives of 4-oxo-1,4-dihydropyridazine-3-carboxamide have been synthesized through nucleophilic substitution and cyclization reactions under reflux conditions using aprotic solvents like DMF or THF. Structural characterization typically employs:
Q. How can researchers analyze metabolic pathways of this compound in hepatic models?
Answer: In vitro metabolism studies using hepatic microsomes (rat or rabbit) are critical. Key steps include:
- Incubation with NADPH : To simulate phase I metabolism.
- HPLC analysis : Detect metabolites like o-aminophenol and o-anisidine (retention times: 8.8–28.6 min) .
- pH control : Ensure incubations at pH 7.4 to minimize non-enzymatic degradation .
- Species-specific differences : Rabbit microsomes show higher metabolite conversion than rats, necessitating model selection based on translational relevance .
Q. What analytical techniques are recommended for quantifying this compound and its metabolites?
Answer:
- Reverse-phase HPLC with UV detection (λ = 254 nm) for separation of parent compound and metabolites .
- LC-MS/MS for high-sensitivity quantification, especially for trace metabolites like N-(2-methoxyphenyl)hydroxylamine .
- Enzymatic assays : Monitor CYP activity using substrate-specific probes (e.g., ethoxyresorufin for CYP1A2) .
Advanced Research Questions
Q. What is the role of CYP enzymes in the metabolic activation of this compound?
Answer: CYP isoforms mediate both oxidative and reductive metabolism:
- CYP1A1/2 induction (via β-naphthoflavone) increases o-aminophenol formation by 2.4-fold, implicating this isoform in hydroxylation .
- CYP2E1 inhibition reduces reductive conversion to o-anisidine, suggesting competitive binding .
- Experimental design : Use microsomes from CYP-induced animals (Table 1) and isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) to dissect contributions .
Q. Table 1. CYP Induction and Metabolite Formation in Rat Microsomes
| CYP Inducer | Fold Increase (o-aminophenol) | Fold Increase (o-anisidine) |
|---|---|---|
| β-NF (CYP1A1/2) | 2.4 | 1.9 |
| Phenobarbital | 1.4 | 1.2 |
| Ethanol (CYP2E1) | <1.0 | <1.0 |
Q. How does N-(2-methoxyphenyl)hydroxylamine contribute to genotoxicity, and what experimental models validate this?
Answer: N-(2-methoxyphenyl)hydroxylamine is a carcinogenic metabolite that induces DNA lesions via:
- Nitroso intermediate formation : Detected as o-nitrosoanisole (r.t. 8.8 min) under microsomal conditions .
- In vitro assays : Comet assay or γ-H2AX foci quantification in HepG2 cells exposed to the metabolite.
- In vivo correlation : Rodent models with hepatic CYP induction show elevated DNA adducts in target organs (e.g., bladder epithelium) .
Q. How can researchers address discrepancies between in vitro and in vivo metabolic data for this compound?
Answer:
- Species-specific metabolism : Rat models may underestimate human relevance; use humanized CYP transgenic mice .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in organs like the liver vs. bladder .
- Co-factor supplementation : Include glutathione (GSH) in incubations to assess detoxification pathways (e.g., conjugation with reactive metabolites) .
Q. Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
